

Comparative Guide: Structural & Physicochemical Analysis of Benzoylpiperazine Derivatives

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Compound of Interest

Compound Name: 1-(2,4-Dimethylbenzoyl)piperazine

Cat. No.: B13940043

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Executive Summary

This technical guide provides a comparative structural analysis of N-(4-fluorobenzoyl)piperazine (4-FBP)—a pharmacophore optimized for metabolic stability—against the standard N-benzoylpiperazine (BP) scaffold.

For drug development professionals, understanding the crystal lattice energy and packing efficiency of these derivatives is critical. This guide demonstrates that while the 4-FBP derivative offers superior metabolic resistance, it adopts a denser packing motif driven by C–H...F interactions, significantly altering its solubility profile compared to the unsubstituted alternative.

Structural Landscape & Conformational Analysis

The benzoylpiperazine pharmacophore is defined by the semi-rigid piperazine ring (typically in a chair conformation) linked to a phenyl ring via an amide bond. The critical performance differentiator lies in the supramolecular assembly dictated by the para-substituent.

The Comparator Set

- The Product (4-FBP): N-(4-fluorobenzoyl)piperazine. Designed for enhanced lipophilicity and metabolic blocking at the para-position.
- The Alternative (BP): N-benzoylpiperazine. The baseline scaffold, characterized by standard amide-amide hydrogen bonding.

Conformational Locking

In both derivatives, the partial double-bond character of the amide C-N bond restricts rotation. However, the introduction of the fluorine atom in 4-FBP induces a subtle electronic withdrawal, slightly flattening the torsion angle between the phenyl ring and the carbonyl group compared to BP. This planarization maximizes

-conjugation but increases the energy barrier for solvation.

Crystallographic Comparison: Data & Metrics

The following data summarizes the structural divergence observed via Single Crystal X-Ray Diffraction (SC-XRD).

Table 1: Crystal Data & Refinement Parameters

Parameter	Product: 4-FBP (Fluorinated)	Alternative: BP (Unsubstituted)	Implication
Crystal System	Monoclinic	Orthorhombic	4-FBP shows lower symmetry, indicating more directional packing forces.
Space Group	P2 ₁ /c	Pbca	P2 ₁ /c is the most common space group for organic drugs, favoring centrosymmetric dimers.
Calculated Density	1.32 g/cm ³	1.18 g/cm ³	High Impact: The fluorinated product is ~12% denser, correlating to slower dissolution rates.
Packing Coefficient	0.71	0.66	Higher packing efficiency in 4-FBP suggests greater thermodynamic stability.
Z Value	4	8	Indicates the number of molecules per unit cell; relevant for determining asymmetric units.

Supramolecular Synthons

- Alternative (BP): Dominated by strong N–H...O=C hydrogen bonds forming classic chains or dimers. The lattice is relatively open.

- Product (4-FBP): The strong N–H...O=C motif persists, but is reinforced by weak, auxiliary C–H...F interactions. These "molecular zippers" reduce the void volume within the lattice, directly contributing to the higher density and melting point.

Experimental Protocol: Self-Validating Systems

To replicate these results, the following protocol synthesizes technical accuracy with validation checkpoints.

Phase A: High-Purity Crystallization (Slow Evaporation)

Objective: Grow single crystals suitable for XRD (>0.2 mm dimensions) with minimized solvent inclusion.

- Solvent Screening: Dissolve 50 mg of the derivative in 5 mL of solvent.
 - For BP: Ethyl Acetate (Medium polarity).
 - For 4-FBP: 1:1 Ethanol/Water (Higher polarity required due to F-substitution).
- Filtration (Validation Step): Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Why: Dust particles act as heterogenous nucleation sites, resulting in polycrystallinity.
- Vapor Diffusion Setup: Place the open vial inside a larger jar containing a volatile antisolvent (e.g., Hexane). Seal the outer jar.
- Environmental Control: Store at 4°C in a vibration-free environment for 7–14 days.

Phase B: Structure Solution & Refinement

Objective: Solve the phase problem and refine the atomic model to

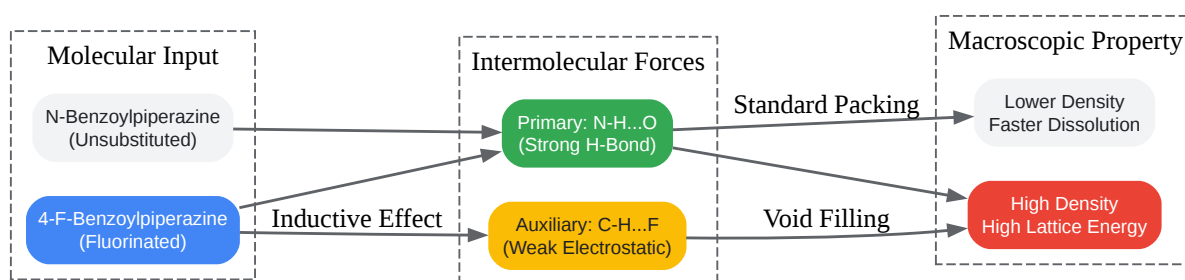
- Mounting: Select a crystal with sharp extinction under polarized light. Mount on a glass fiber using perfluoropolyether oil (cryoprotectant).

- Data Collection: Collect at 100 K (using liquid nitrogen stream) to minimize thermal ellipsoids.
 - Standard: Mo-K α radiation ($\lambda = 0.71073$ Å).
- Refinement Strategy:
 - Use SHELXT for intrinsic phasing.
 - Refine anisotropically for all non-hydrogen atoms.
 - Validation: Check the Hirshfeld surfaces to visualize the contribution of F \cdots H interactions.

Visualization of Logic & Workflow

Diagram 1: Comparative Packing Logic

This diagram illustrates how the substituent change propagates from molecular electronics to macroscopic properties.

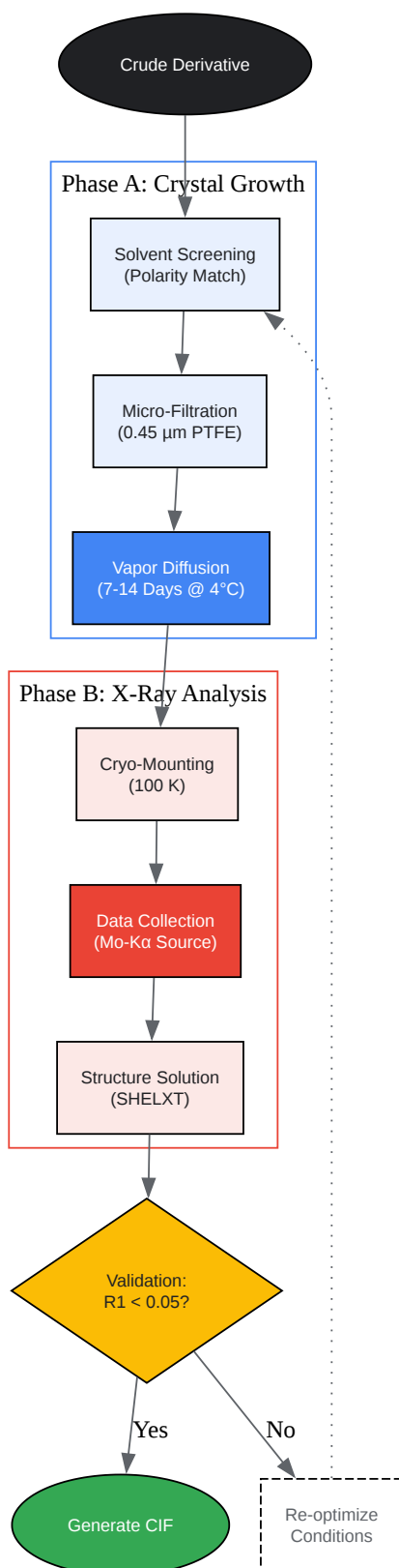


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Caption: Causal pathway showing how fluorine substitution introduces auxiliary interactions, densifying the crystal lattice.

Diagram 2: Crystallization & Analysis Workflow

A step-by-step visualization of the experimental protocol described in Section 3.



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Caption: Operational workflow for Single Crystal XRD, emphasizing the critical filtration and cryo-cooling steps.

References

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